![molecular formula C25H30N2O2 B14726569 4,4'-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline) CAS No. 6310-60-7](/img/structure/B14726569.png)
4,4'-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline) is a chemical compound known for its applications in various fields such as dye manufacturing and as a reagent in analytical chemistry. It is characterized by its complex molecular structure, which includes a dimethoxyphenyl group and two dimethylaniline groups connected via a methylene bridge .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of 2,3-dimethoxybenzaldehyde with N,N-dimethylaniline in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
4,4’-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and sulfonic acids are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and intermediates that are useful in further chemical synthesis .
科学的研究の応用
4,4’-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacturing of polymers and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of 4,4’-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Its dimethylaniline groups are known to interact with nucleophilic sites, facilitating various biochemical reactions .
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but lacks the dimethoxyphenyl group.
4,4’-Methylene-bis(2-methylaniline): Contains methyl groups instead of methoxy groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar but with different substitution patterns.
Uniqueness
4,4’-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications such as dye synthesis and analytical chemistry .
特性
CAS番号 |
6310-60-7 |
|---|---|
分子式 |
C25H30N2O2 |
分子量 |
390.5 g/mol |
IUPAC名 |
4-[(2,3-dimethoxyphenyl)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H30N2O2/c1-26(2)20-14-10-18(11-15-20)24(19-12-16-21(17-13-19)27(3)4)22-8-7-9-23(28-5)25(22)29-6/h7-17,24H,1-6H3 |
InChIキー |
OKKXTVAECVZMOM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C(=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


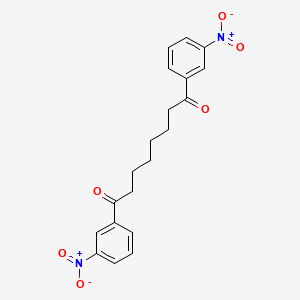
![Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14726497.png)
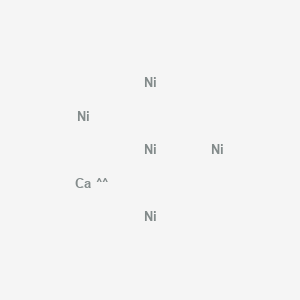
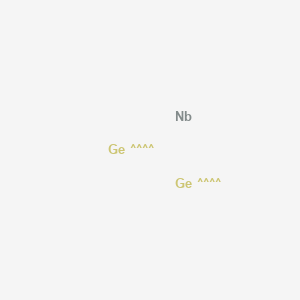
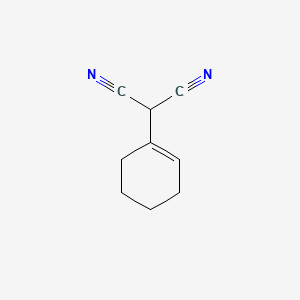
![1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B14726519.png)
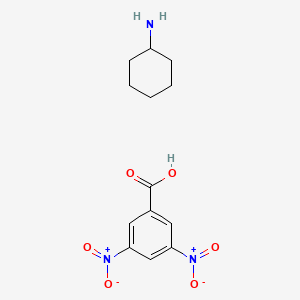
![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate](/img/structure/B14726527.png)
![19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione](/img/structure/B14726530.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide](/img/structure/B14726531.png)
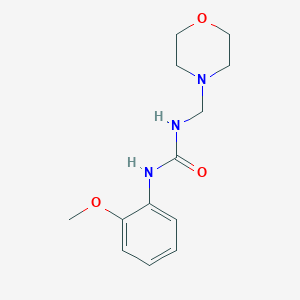
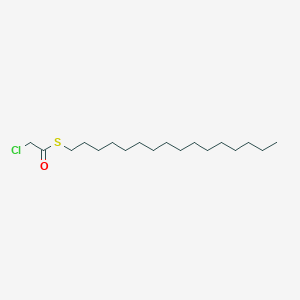

![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol](/img/structure/B14726548.png)
